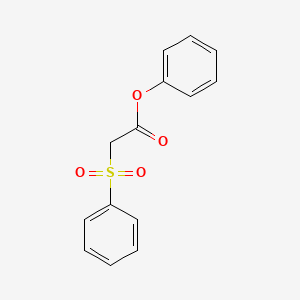
Phenyl (benzenesulfonyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (benzenesulfonyl)acetate is an organic compound that belongs to the class of esters. It is derived from benzenesulfonic acid and phenylacetic acid. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl (benzenesulfonyl)acetate can be synthesized through the esterification of benzenesulfonic acid with phenylacetic acid. The reaction typically involves the use of a dehydrating agent such as phosphorus pentoxide or sulfuric acid to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl (benzenesulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated this compound derivatives.
Aplicaciones Científicas De Investigación
Phenyl (benzenesulfonyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phenyl (benzenesulfonyl)acetate involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: Shares the phenylacetate moiety but lacks the sulfonyl group.
Benzenesulfonic acid: Contains the sulfonyl group but lacks the ester linkage.
Phenyl sulfonylacetophenone: Contains both the sulfonyl and phenyl groups but differs in the ketone functionality.
Uniqueness
Phenyl (benzenesulfonyl)acetate is unique due to its combination of the ester, sulfonyl, and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Propiedades
Número CAS |
118621-31-1 |
|---|---|
Fórmula molecular |
C14H12O4S |
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
phenyl 2-(benzenesulfonyl)acetate |
InChI |
InChI=1S/C14H12O4S/c15-14(18-12-7-3-1-4-8-12)11-19(16,17)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
XMYYFLQTJJESCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


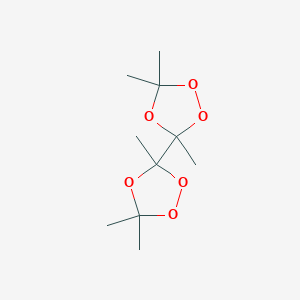
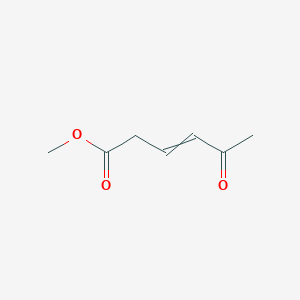
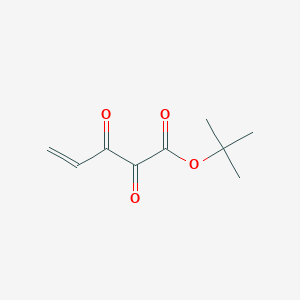
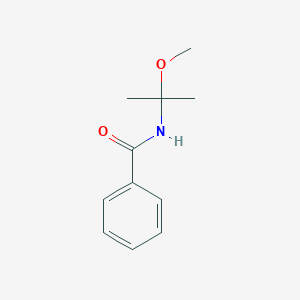
![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)
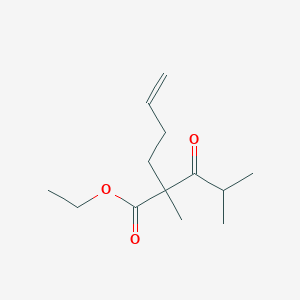
![4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate](/img/structure/B14303190.png)
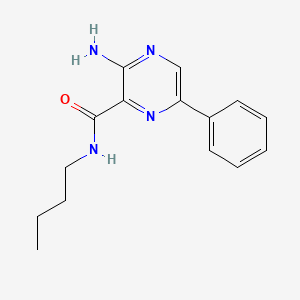
![2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14303206.png)
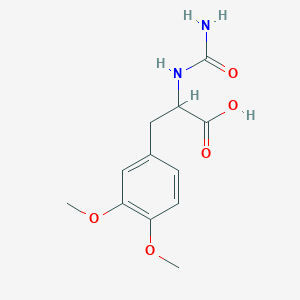
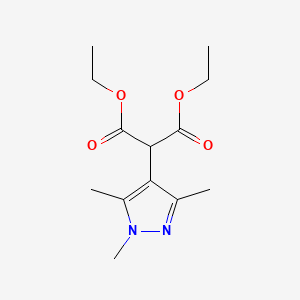
![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
![3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one](/img/structure/B14303229.png)
![N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14303240.png)
